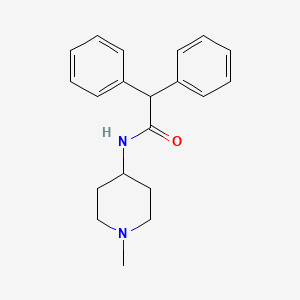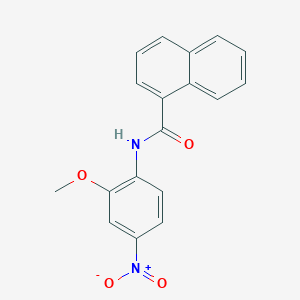![molecular formula C19H24N2O2S B4987323 N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B4987323.png)
N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide, commonly known as MTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTF is a furan derivative that belongs to the class of opioid receptor ligands. It is a potent and selective agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids.
Mechanism of Action
MTF exerts its analgesic effects by binding to the mu-opioid receptor, which is located in the central nervous system. The binding of MTF to the mu-opioid receptor activates a signaling cascade that ultimately leads to the inhibition of the release of neurotransmitters such as substance P and glutamate. This inhibition results in a reduction in the transmission of pain signals, leading to analgesia.
Biochemical and Physiological Effects:
MTF produces a range of biochemical and physiological effects in the body. It has been shown to produce potent analgesia in animal models of pain without producing significant respiratory depression or sedation. MTF has also been shown to reduce the development of tolerance to opioids, which is a major limitation of traditional opioids. Additionally, MTF has been shown to produce fewer withdrawal symptoms than traditional opioids, making it a potential candidate for the treatment of addiction.
Advantages and Limitations for Lab Experiments
MTF has several advantages as a research tool. It is a potent and selective agonist of the mu-opioid receptor, making it a valuable tool for studying the role of this receptor in pain and addiction. MTF has also been shown to produce fewer unwanted side effects than traditional opioids, making it a safer alternative for use in animal models. However, the use of MTF in lab experiments is limited by its cost and availability.
Future Directions
There are several potential future directions for research on MTF. One area of research could focus on the development of new analogs of MTF with improved potency and selectivity for the mu-opioid receptor. Another area of research could focus on the use of MTF in combination with other drugs for the treatment of pain and addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTF and its potential therapeutic applications.
Synthesis Methods
The synthesis of MTF involves the condensation of 2-furancarboxaldehyde with N-(3-bromobenzyl)-N-methylpiperidin-3-amine followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the reduced intermediate with methylthiol chloride. The purity of the synthesized MTF can be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
MTF has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. The mu-opioid receptor is known to play a crucial role in mediating the analgesic effects of opioids. MTF, being a selective agonist of the mu-opioid receptor, has the potential to produce potent analgesia without the unwanted side effects associated with traditional opioids such as respiratory depression, sedation, and addiction.
properties
IUPAC Name |
N-[[1-[(3-methylsulfanylphenyl)methyl]piperidin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-24-17-7-2-5-15(11-17)13-21-9-3-6-16(14-21)12-20-19(22)18-8-4-10-23-18/h2,4-5,7-8,10-11,16H,3,6,9,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFGEMQWQLWKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CN2CCCC(C2)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[3-(methylthio)benzyl]-3-piperidinyl}methyl)-2-furamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6b-acetyl-13a-hydroxy-4a,6a,13-trimethylicosahydro-2H-indeno[2,1-a]phenanthren-2-one](/img/structure/B4987240.png)

![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-2-naphthalenesulfonamide](/img/structure/B4987262.png)
![2-[(dibenzylamino)methyl]cyclohexanol hydrochloride](/img/structure/B4987270.png)
![N-(1-{1-[2-(3-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4987280.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4987294.png)
![1-(5-chloro-2-pyridinyl)-4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4987302.png)
![N-(2,6-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4987307.png)
![ethyl 2-methyl-5-oxo-4-phenyl-4a,5-dihydro-4H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4987309.png)

![ethyl 4'-({[(benzoylamino)thio]methyl}amino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B4987331.png)

![3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4987335.png)
![8-butyl-8-methyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B4987337.png)